molecular formula C23H36N2Na2O5 B14524216 Glycine, N,N'-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt CAS No. 62568-43-8

Glycine, N,N'-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt

Cat. No.: B14524216
CAS No.: 62568-43-8
M. Wt: 466.5 g/mol
InChI Key: JWQOOWHBMMBDAQ-UHFFFAOYSA-L
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Description

Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt]: is a complex organic compound with the molecular formula C23H37N2NaO5 . This compound is characterized by its unique structure, which includes a phenylene group substituted with nonyl and hydroxy groups, and bis(methylene) bridges connecting glycine moieties. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] typically involves the following steps:

    Formation of the Phenylene Core: The phenylene core is synthesized by introducing nonyl and hydroxy substituents onto a benzene ring through Friedel-Crafts alkylation and hydroxylation reactions.

    Bis(methylene) Bridge Formation: The bis(methylene) bridges are formed by reacting the phenylene core with formaldehyde under basic conditions.

    Glycine Moiety Introduction: The glycine moieties are introduced by reacting the intermediate with glycine derivatives in the presence of a suitable catalyst.

    Final Product Formation: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Reactions: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, hydroxylation, and bis(methylene) bridge formation reactions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nonyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can occur at the phenylene core, converting it to a more saturated structure.

    Substitution: The compound can participate in substitution reactions, where the nonyl or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Saturated phenylene derivatives.

    Substitution Products: Halogenated derivatives of the compound.

Scientific Research Applications

Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to neurotransmission and cellular metabolism, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-methyl-, sodium salt]
  • Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, undecyl ester

Uniqueness

Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] is unique due to its specific substitution pattern on the phenylene core and the presence of bis(methylene) bridges. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62568-43-8

Molecular Formula

C23H36N2Na2O5

Molecular Weight

466.5 g/mol

IUPAC Name

disodium;2-[[3-[[carboxylatomethyl(methyl)amino]methyl]-2-hydroxy-5-nonylphenyl]methyl-methylamino]acetate

InChI

InChI=1S/C23H38N2O5.2Na/c1-4-5-6-7-8-9-10-11-18-12-19(14-24(2)16-21(26)27)23(30)20(13-18)15-25(3)17-22(28)29;;/h12-13,30H,4-11,14-17H2,1-3H3,(H,26,27)(H,28,29);;/q;2*+1/p-2

InChI Key

JWQOOWHBMMBDAQ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)CN(C)CC(=O)[O-])O)CN(C)CC(=O)[O-].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

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